7-O-w-Bromopropyldaidzein

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated organic compounds often involves direct bromination or the use of bromo-organic intermediates. A method described involves the reaction of bromoethylsulfonium salt with aminoalcohols, leading to the formation of heterocyclic compounds including brominated derivatives in good yields (Yar, McGarrigle, & Aggarwal, 2009). This technique could potentially be adapted for the synthesis of "7-O-w-Bromopropyldaidzein" by choosing appropriate starting materials and reaction conditions.

Molecular Structure AnalysisMolecular structure analysis of brominated compounds is critical for understanding their reactivity and properties. X-ray crystallography provides detailed insights into the molecular and crystal structures, as demonstrated in studies of bromo-substituted benzodiazepines and triazinones (Kravtsov et al., 2012; Ivanov & Koltun, 2021). Such analyses reveal the impact of bromine substitution on the conformation and packing of molecules in crystals, which are important for predicting the behavior of "7-O-w-Bromopropyldaidzein."

Chemical Reactions and Properties

Brominated compounds participate in various chemical reactions, including nucleophilic substitution, elimination, and coupling reactions. For instance, the use of bromine and bromo-organic compounds facilitates a wide range of transformations such as bromination, cyclization, and substitution (Saikia, Borah, & Phukan, 2016). These reactions are essential for the functionalization of organic molecules, suggesting that "7-O-w-Bromopropyldaidzein" could undergo similar transformations, enabling its application in synthetic organic chemistry.

Physical Properties AnalysisThe physical properties of brominated compounds, such as melting points, solubility, and stability, are influenced by the presence of bromine atoms. These properties are crucial for the compound's application and handling. While specific data on "7-O-w-Bromopropyldaidzein" is not available, analogous brominated organic molecules exhibit distinct physical properties that can be studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to infer those of "7-O-w-Bromopropyldaidzein."

Chemical Properties Analysis

The chemical properties of "7-O-w-Bromopropyldaidzein," such as reactivity, acidity, and photostability, are likely affected by the bromopropyl group attached to the daidzein moiety. Bromine's electron-withdrawing nature can influence the electronic structure of the compound, affecting its reactivity patterns. Studies on similar brominated organic molecules provide insights into their behavior in chemical reactions, which could be extrapolated to understand "7-O-w-Bromopropyldaidzein" (Petrova, Kim, & Sharutin, 2020).

Mechanism of Action

Target of Action

The primary target of 7-O-w-Bromopropyldaidzein is the aldehyde dehydrogenase isozyme (ALDH2) . ALDH2 plays a crucial role in alcohol metabolism, where it oxidizes acetaldehyde, a toxic intermediate of alcohol metabolism, into non-toxic acetate.

Mode of Action

7-O-w-Bromopropyldaidzein acts as a potent inhibitor of ALDH2 . By binding to the active site of the enzyme, it prevents the conversion of acetaldehyde to acetate, leading to an accumulation of acetaldehyde.

properties

IUPAC Name |

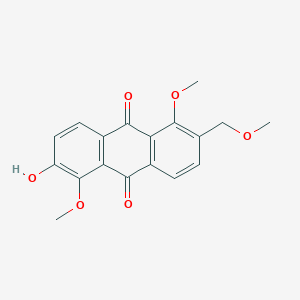

7-(3-bromopropoxy)-3-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrO4/c19-8-1-9-22-14-6-7-15-17(10-14)23-11-16(18(15)21)12-2-4-13(20)5-3-12/h2-7,10-11,20H,1,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDIKMSOYUTVEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCCBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393998 |

Source

|

| Record name | 7-O-w-Bromopropyldaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-O-w-Bromopropyldaidzein | |

CAS RN |

309252-38-8 |

Source

|

| Record name | 7-O-w-Bromopropyldaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)

![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)

![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)

![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)

![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)